tert-Butyl 4-(hydroxymethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
CAS No.:
Cat. No.: VC20139662
Molecular Formula: C13H20N2O3
Molecular Weight: 252.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20N2O3 |
|---|---|
| Molecular Weight | 252.31 g/mol |
| IUPAC Name | tert-butyl 4-(hydroxymethyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate |
| Standard InChI | InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)14-7-10-5-4-6-15(10)11(8-14)9-16/h4-6,11,16H,7-9H2,1-3H3 |
| Standard InChI Key | GXDRMZMCPWKZNK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(N2C=CC=C2C1)CO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 3,4-dihydropyrrolo[1,2-a]pyrazine bicyclic system, where the pyrrole ring is fused to a partially saturated pyrazine moiety. The tert-butyl carbamate group () is attached to the nitrogen at position 2, while a hydroxymethyl () group resides at position 4 of the dihydropyrrolo ring. This configuration introduces both steric bulk and hydrogen-bonding capabilities, influencing reactivity and intermolecular interactions .
The IUPAC name, tert-butyl 4-(hydroxymethyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate, reflects its systematic substitution pattern. Key structural descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 252.31 g/mol |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(N2C=CC=C2C1)CO |
| InChI Key | GXDRMZMCPWKZNK-UHFFFAOYSA-N |
The bicyclic system’s partial saturation (3,4-dihydro) reduces aromaticity compared to fully conjugated analogs, enhancing solubility in polar solvents while retaining planar rigidity for target binding .
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of this compound typically involves sequential functionalization of the pyrrolopyrazine core. A common route, as inferred from related methodologies , proceeds as follows:
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Core Construction: Condensation of pyrrole derivatives with aldehydes or ketones under acidic conditions forms the bicyclic framework. For example, reacting pyrrole with glyoxal derivatives generates the dihydropyrrolopyrazine skeleton .
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Boc Protection: Treating the secondary amine at position 2 with di-tert-butyl dicarbonate () in the presence of a base installs the carbamate group .
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Hydroxymethyl Introduction: Alkylation or reduction of a formyl precursor (e.g., tert-butyl 6-formyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate ) via sodium borohydride reduction yields the hydroxymethyl substituent.
Table 1: Representative Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclocondensation | Pyrrole, glyoxal, AcOH, ethanol | 60–70% |
| 2 | Boc Protection | , DMAP, DCM | 85% |
| 3 | Formyl Reduction | NaBH, MeOH, 0°C | 90% |
Mechanistic Insights
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Boc Protection: The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of , facilitated by DMAP as a catalyst. The tert-butyl group provides steric protection, stabilizing the carbamate against hydrolysis .
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Hydroxymethyl Formation: Reduction of the formyl group involves hydride transfer from to the carbonyl carbon, generating a primary alcohol. This step often requires careful temperature control to avoid over-reduction .
Reactivity and Functionalization
Hydroxymethyl Group Modifications
The hydroxymethyl moiety serves as a handle for further derivatization:
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Oxidation: Treatment with Dess-Martin periodinane or Swern oxidation converts the alcohol to a formyl group, reinstating the aldehyde for subsequent condensations .
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Alkylation: Reacting with alkyl halides in the presence of a base (e.g., KCO) yields ether derivatives, enhancing lipophilicity for pharmacokinetic optimization.
Carbamate Deprotection
Acidic conditions (e.g., HCl in dioxane) cleave the Boc group, regenerating the secondary amine. This step is critical in medicinal chemistry for introducing ionizable groups or coupling to other fragments :
Industrial and Research Applications
Intermediate in API Synthesis
This compound has been utilized in the synthesis of fragment-like molecules enriched in sp character, a desirable trait in lead optimization for improved solubility and reduced toxicity . For example, Suzuki-Miyaura coupling with aryl boronic acids installs aromatic rings at position 6, diversifying the chemical space for screening .
Catalysis and Material Science
The tert-butyl carbamate group’s stability under basic conditions makes the compound a candidate for ligand design in transition-metal catalysis. Palladium complexes derived from similar amines catalyze cross-coupling reactions with high turnover .
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